molecular formula C9H13ClFNO B6204292 [(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 1131739-97-3

[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6204292
CAS No.: 1131739-97-3
M. Wt: 205.66 g/mol
InChI Key: VSAWJQHJXXHQNS-UHFFFAOYSA-N
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Description

(3-fluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring

Properties

CAS No.

1131739-97-3

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H

InChI Key

VSAWJQHJXXHQNS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

(3-fluoro-4-methoxyphenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-fluoro-4-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-fluoro-4-methoxyphenyl)methylamine: The non-hydrochloride form of the compound.

    (3-fluoro-4-methoxyphenyl)methylamine: A similar compound with an ethyl group instead of a methyl group.

    (3-fluoro-4-methoxyphenyl)methylamine: A similar compound with a propyl group instead of a methyl group.

Uniqueness

(3-fluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

(3-Fluoro-4-methoxyphenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12ClFNO2
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 123652-95-9

The compound features a methoxy group and a fluorinated aromatic ring, which are crucial for its biological interactions.

The biological activity of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.
  • Receptors : The compound shows affinity for certain receptors, influencing signaling pathways associated with various physiological processes.

Interaction with Biological Targets

Research indicates that compounds with similar structures exhibit a range of activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer

These activities are often linked to the compound's ability to modulate enzyme functions or receptor activities, leading to therapeutic effects.

Biological Activity Data

Activity TypeTargetIC50 Value (μM)Reference
COX-1 InhibitionCOX Enzyme19.45 ± 0.07
COX-2 InhibitionCOX Enzyme42.1 ± 0.30
Anticancer ActivityVarious Cell Lines7.01 - 14.31

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride against several cancer cell lines, including HeLa and MCF-7. The compound demonstrated significant cytotoxicity with IC50 values ranging from 7.01 µM to 14.31 µM, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties through COX enzyme inhibition assays. The results showed that it effectively inhibited COX enzymes, which play a crucial role in the inflammatory response .

Synthesis and Applications

The synthesis of (3-Fluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps optimized for high yield and purity. The methods often include:

  • Nucleophilic substitution reactions involving the amine group.
  • Refluxing conditions with specific solvents and catalysts to enhance reaction efficiency.

This compound holds promise in various fields, including pharmacology and medicinal chemistry, due to its unique structure and potential biological activities.

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